molecular formula C22H23N3O3 B3579312 2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3579312
M. Wt: 377.4 g/mol
InChI Key: KXBUIYZUIWJQKH-UHFFFAOYSA-N
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Description

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and an isoindole-dione moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a precursor compound with 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it has been shown to modulate the activity of neurotransmitter receptors, which may contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20(10-11-25-21(27)18-8-4-5-9-19(18)22(25)28)24-14-12-23(13-15-24)16-17-6-2-1-3-7-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBUIYZUIWJQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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